molecular formula C15H19FN4O3 B2803207 N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894034-56-1

N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B2803207
CAS No.: 894034-56-1
M. Wt: 322.34
InChI Key: IGCADMXHKXVRAD-UHFFFAOYSA-N
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Description

N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a urea linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

    Formation of the urea linkage: This is typically done by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The urea linkage may facilitate hydrogen bonding interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can be compared with other similar compounds, such as:

    N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    N-(2-(3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c1-10(21)17-5-6-18-15(23)19-12-8-14(22)20(9-12)13-4-2-3-11(16)7-13/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCADMXHKXVRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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